
AZD7624
概要
説明
AZD-7624は、アストラゼネカによって開発された、慢性閉塞性肺疾患(COPD)の治療のための低分子阻害剤です。 これは、炎症性メディエーターの調節と活性化において重要な役割を果たす、ミトゲン活性化プロテインキナーゼ14(p38アルファ)経路を標的としています .
準備方法
AZD-7624の合成には、重要な中間体の調製と最終カップリング反応を含むいくつかのステップが含まれます。合成経路は通常、置換ピリジン誘導体の調製から始まり、続いてさまざまな官能基を導入するためのカップリング反応が数回行われます。 反応条件には、多くの場合、鈴木カップリング反応やブッフバルト-ハートウィッグアミノ化反応などのパラジウム触媒クロスカップリング反応が使用されます . 工業生産方法は、これらの反応を大規模合成に最適化し、最終製品の高収率と高純度を確保することに重点を置いています。
化学反応の分析
AZD-7624は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応を実行して、分子内の特定の官能基を変更することができます。
置換: AZD-7624は、特定の置換基が他の官能基に置き換わる置換反応を起こす可能性があります。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤が含まれます. これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究用途
化学: これは、p38アルファミトゲン活性化プロテインキナーゼの阻害を研究するためのモデル化合物として役立ちます。
生物学: この化合物は、p38アルファの細胞シグナル伝達経路と炎症における役割を調査するために使用されます。
医学: AZD-7624は、主にCOPDおよびその他の炎症性疾患の治療における治療の可能性について研究されています。
科学的研究の応用
COPD Exacerbation Prevention
- Study Design : A Phase IIa clinical trial investigated the efficacy of AZD7624 in reducing acute exacerbations in COPD patients. The study involved a double-blind, placebo-controlled design, enrolling 213 participants aged 40-85 years with a history of frequent exacerbations while on maintenance therapy .
- Results : While this compound demonstrated a significant reduction in inflammatory biomarkers such as sputum neutrophils and tumor necrosis factor-alpha (TNF-α) in earlier studies, it failed to show a statistically significant difference in time to first moderate or severe exacerbation compared to placebo . Specifically, the drug reduced sputum neutrophils by 56.6% and TNF-α by 85.4% after a lipopolysaccharide challenge .
Inflammatory Biomarker Modulation
- Mechanistic Insights : In vitro studies indicated that this compound effectively decreased cytokine release from alveolar macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent . This aligns with the hypothesis that inhibiting p38 MAPK could enhance glucocorticoid-dependent anti-inflammatory pathways .
This compound vs. Budesonide
- A comparative study assessed the differential anti-inflammatory effects of this compound and budesonide (a corticosteroid) on cytokine release from LPS-stimulated alveolar macrophages. While both compounds exhibited anti-inflammatory properties, this compound's unique mechanism as a p38 MAPK inhibitor may offer complementary benefits when used alongside traditional corticosteroids in COPD management .
Summary of Findings
The application of this compound in clinical settings has shown promise but also limitations:
Application Area | Findings |
---|---|
COPD Exacerbation Prevention | No significant difference in exacerbation rates compared to placebo |
Inflammatory Biomarker Modulation | Significant reductions in neutrophil and TNF-α levels post-LPS challenge |
Comparative Efficacy | Potential for additive effects with corticosteroids like budesonide |
作用機序
AZD-7624は、ミトゲン活性化プロテインキナーゼ14(p38アルファ)の活性を阻害することによって効果を発揮します。このキナーゼは、腫瘍壊死因子アルファ(TNF-アルファ)やインターロイキン-6(IL-6)などの炎症性サイトカインの調節に関与しています。 p38アルファを阻害することにより、AZD-7624はこれらのサイトカインの産生を減らし、それによって炎症を軽減し、COPD患者における肺機能を改善します .
類似化合物との比較
AZD-7624は、p38アルファおよびp38ベータアイソフォームに対して高い選択性を示し、ガンマおよびデルタアイソフォームに対しては不活性であるという点でユニークです。類似の化合物には以下が含まれます。
SB203580: 別のp38アルファ阻害剤ですが、選択性と効力プロファイルが異なります。
BIRB 796: 他のキナーゼに対する幅広い活性を備えた、強力なp38アルファ阻害剤。
VX-702: AZD-7624と比較して、異なる薬物動態特性を持つp38アルファ阻害剤. AZD-7624のユニークな点は、吸入投与方法であり、全身への曝露を最小限に抑え、肺への標的化された作用を保証します.
生物活性
AZD7624 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, specifically targeting the p38α and p38β isoforms. This compound has been studied primarily for its potential therapeutic applications in chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. Below, we explore its biological activity, including mechanisms of action, pharmacokinetics, and findings from various studies.
This compound exerts its biological effects primarily by inhibiting the p38 MAPK pathway, which is crucial in mediating inflammatory responses. The compound has demonstrated:
- Inhibition of MAPK14 (p38α) : this compound shows an IC50 of 0.1 nM for MAPK14, indicating potent inhibition .
- Cytokine Release Prevention : It prevents tumor necrosis factor-alpha (TNF-α) release from human peripheral blood mononuclear cells (PBMCs) with an IC50 of approximately 3.5 nM .
- Selectivity : this compound is highly selective for p38α and p38β isoforms, with over 10,000-fold selectivity against p38γ and p38δ isoforms .
Pharmacokinetics
This compound is administered via inhalation, leading to rapid absorption with a Tmax of approximately 5 minutes. The elimination is primarily through feces, with a terminal half-life ranging from 34 to 72 hours after single inhalation doses between 580 µg to 2030 µg .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces cytokine production in response to lipopolysaccharide (LPS) stimulation:
- Cytokine Inhibition : In a study involving bronchoscopy samples from COPD patients, this compound inhibited TNF-α by approximately 85.4% and sputum neutrophils by 56.6% after LPS challenge .
- Comparison with Budesonide : this compound demonstrated greater efficacy than the corticosteroid budesonide on cytokine production from bronchial epithelial cells, highlighting its potential as an alternative anti-inflammatory agent .
Clinical Trials
This compound has been evaluated in several clinical trials focusing on COPD:
- Phase 2a Trials : Inhaled this compound was assessed for safety and tolerability in healthy volunteers and COPD patients. The trials reported no significant adverse effects or changes in vital signs .
- Proof of Principle Study : Despite showing strong biological activity in preclinical models, this compound did not significantly reduce the frequency of exacerbations in COPD patients compared to placebo .
Case Studies
A notable case study involved a randomized controlled trial where the differential effect on C-reactive protein (CRP) levels after steroid withdrawal was observed. Although this compound showed biological activity by reducing inflammatory markers, it failed to translate this into clinical benefit regarding exacerbation rates in COPD patients .
Summary Table of Key Data
Parameter | Value/Observation |
---|---|
IC50 for MAPK14 | 0.1 nM |
IC50 for TNF-α Release | ~3.5 nM |
Tmax (Absorption) | ~5 minutes |
Terminal Half-Life | 34 to 72 hours |
Cytokine Inhibition (TNF-α) | ~85.4% reduction post-LPS challenge |
Efficacy vs Budesonide | Greater effect on bronchial epithelial cells |
特性
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPHNTWNILINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095004-78-6 | |
Record name | AZD-7624 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095004786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-7624 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4CR02JTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。